molecular formula C10H15NO5 B2658913 ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate CAS No. 17158-06-4

ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate

Cat. No. B2658913
CAS RN: 17158-06-4
M. Wt: 229.232
InChI Key: KRTFGTTVUWRYSJ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is a compound that has been of significant interest in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular formula of C10H15NO5 and a molecular weight of 229.232 .


Molecular Structure Analysis

The molecule contains a total of 30 bonds. There are 15 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 (thio-) carbamate(s) (aliphatic), 1 ketone(s) (aliphatic), 1 imide(s) (-thio), and 1 ether(s) (aliphatic) .

Scientific Research Applications

Stereoselective Reactions and Stability Analysis The reaction of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate with ethyl orthoformate under specific conditions is highly stereoselective, producing only the E-ethyl variant of the compound. This selectivity is attributed to the thermodynamic control of the reaction, where the product distribution is influenced by the relative stability between the E and Z isomers. The stability difference, amounting to 3.75 kcal/mol, favors the E isomer due to both resonance stabilization and steric hindrance, highlighting the compound's potential in stereoselective synthesis processes (Sung et al., 2005).

Enzymatic and Synthetic Utility Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate's derivatives have been utilized in the stereospecific synthesis of nucleoside analogs, showcasing its utility in the preparation of biologically significant molecules. For instance, its derivatives have been involved in the formation of certain 1-D-ribofuranosyl- and 1-D-xylofuranosyl-uracil derivatives, which are crucial in nucleoside and nucleotide synthesis, demonstrating the compound's versatility in organic synthesis and potential in drug discovery (Lofthouse et al., 1977).

Mechanistic Insights into Multi-component Reactions Research into the mechanistic aspects of multi-component reactions involving ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate has provided valuable insights. These studies have revealed that acetonitrile as a solvent and the use of primary amines under reflux conditions facilitate the formation of 5-cyanouracils, a class of compounds with various potential applications, including in medicinal chemistry. This research underscores the compound's role in facilitating complex organic transformations (Zhuang et al., 2006).

Applications in Chiral Amination Reactions Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate and its related carbamate compounds have found applications in the development of novel chiral reagents. These reagents have been used to perform stereoselective intermolecular C-H amination reactions, a critical process in the synthesis of chiral amines. Such amines are valuable in the pharmaceutical industry for the production of active pharmaceutical ingredients with specific optical activities (Lebel et al., 2012).

properties

IUPAC Name

ethyl N-[(2Z)-2-(ethoxymethylidene)-3-oxobutanoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-4-15-6-8(7(3)12)9(13)11-10(14)16-5-2/h6H,4-5H2,1-3H3,(H,11,13,14)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTFGTTVUWRYSJ-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C(=O)C)\C(=O)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate

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